2-(Naphthalen-1-yl)pentan-2-ol
Description
2-(Naphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, featuring a pentan-2-ol group attached to the first carbon of the naphthalene ring
Properties
IUPAC Name |
2-naphthalen-1-ylpentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESGAMUSWUSADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the naphthalene ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Naphthalen-1-yl)pentan-2-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(Naphthalen-1-yl)pentan-2-one or 2-(Naphthalen-1-yl)pentanoic acid.
Reduction: Formation of 2-(Naphthalen-1-yl)pentane.
Substitution: Formation of 2-(Naphthalen-1-yl)pentyl halides or amines.
Scientific Research Applications
2-(Naphthalen-1-yl)pentan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)ethanol
- 2-(Naphthalen-1-yl)propan-2-ol
- 2-(Naphthalen-1-yl)butan-2-ol
Uniqueness
2-(Naphthalen-1-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The length of the pentan-2-ol chain influences its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
Overview
2-(Naphthalen-1-yl)pentan-2-ol is a naphthalene-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and related studies that highlight its significance in drug development.
- IUPAC Name: 2-(Naphthalen-1-yl)pentan-2-ol
- Molecular Formula: C15H18O
- CAS Number: 2793887
The biological activity of 2-(Naphthalen-1-yl)pentan-2-ol is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that compounds similar to 2-(Naphthalen-1-yl)pentan-2-ol exhibit a range of pharmacological effects:
- Neurotransmitter Modulation: It may enhance or inhibit the reuptake of neurotransmitters, contributing to its psychoactive properties.
- Analgesic Properties: Some studies suggest potential analgesic effects, making it a candidate for pain management therapies.
Comparative Studies
A comparative analysis with structurally related compounds can provide insights into the unique biological activities of 2-(Naphthalen-1-yl)pentan-2-ol. Below is a summary table of similar compounds and their activities:
Study on Neurotransmitter Interaction
A study evaluating the interaction of naphthalene derivatives with dopamine receptors revealed that certain modifications could enhance binding affinity. The findings indicated that 2-(Naphthalen-1-yl)pentan-2-ol might possess similar binding characteristics, warranting further investigation into its potential as a therapeutic agent for neurological disorders.
Analgesic Activity Evaluation
In vitro assays demonstrated that naphthalene derivatives exhibited significant analgesic properties. The study measured the compound's effect on pain pathways, suggesting that 2-(Naphthalen-1-yl)pentan-2-ol could be an effective analgesic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
